molecular formula C15H13N3O B8320997 2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide

Cat. No. B8320997
M. Wt: 251.28 g/mol
InChI Key: MPNZKUAOULGBMC-UHFFFAOYSA-N
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Patent
US09284295B2

Procedure details

Under ice-cooling, to a mixture of 18.0 g of cyanoacetic acid and 25 mL of oxalyl chloride were added 0.07 mL of DMF and 10 mL of dichloromethane, followed by stirring at room temperature for 3 hours. The reaction mixture was concentrated under reduced pressure, and then to the residue was added toluene, followed by further concentrating under reduced pressure. This procedure was repeated and excess hydrogen chloride and oxalyl chloride were removed. A mixture of the obtained crude product and 50 mL of dichloromethane was added to a mixture of 80 mL of a 1 M aqueous sodium hydroxide solution, 300 mL of dichloromethane, and 14.3 g of 4-(pyridin-4-ylmethyl)aniline under ice-cooling. During mixing the reagent, a 1 M aqueous sodium hydroxide solution was added on time to adjust the reaction solution to be kept alkaline. After stirring at room temperature for 30 minutes, the organic layer was collected by separation and the aqueous layer was extracted with dichloromethane. The combined organic layer was dried over anhydrous sodium sulfate and then the solvent was evaporated under reduced pressure. The obtained residue was recrystallized from ethanol to obtain 10.2 g of 2-cyano-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide as a pale yellow solid.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.07 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([OH:6])=O)#[N:2].C(Cl)(=O)C(Cl)=O.[OH-].[Na+].[N:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:22]2[CH:28]=[CH:27][C:25]([NH2:26])=[CH:24][CH:23]=2)=[CH:17][CH:16]=1>ClCCl.CN(C=O)C>[C:1]([CH2:3][C:4]([NH:26][C:25]1[CH:24]=[CH:23][C:22]([CH2:21][C:18]2[CH:17]=[CH:16][N:15]=[CH:20][CH:19]=2)=[CH:28][CH:27]=1)=[O:6])#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
25 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
14.3 g
Type
reactant
Smiles
N1=CC=C(C=C1)CC1=CC=C(N)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0.07 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue was added toluene
CONCENTRATION
Type
CONCENTRATION
Details
by further concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
excess hydrogen chloride and oxalyl chloride were removed
ADDITION
Type
ADDITION
Details
A mixture of the
CUSTOM
Type
CUSTOM
Details
obtained crude product and 50 mL of dichloromethane
TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
During mixing the reagent
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic layer was collected by separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)CC(=O)NC1=CC=C(C=C1)CC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 52.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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